(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol
Overview
Description
(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol is a useful research compound. Its molecular formula is C6H10F3NO2 and its molecular weight is 185.14 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol is a synthetic derivative of oxolane that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its specific stereochemistry and functional groups. The trifluoroethylamine moiety is particularly noteworthy for its potential influence on the compound's interaction with biological targets.
Chemical Formula
- Molecular Formula : C8H14F3N1O2
- Molecular Weight : 201.20 g/mol
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects. These effects may include:
- Antiviral Activity : Some derivatives of oxolane have shown efficacy against viral pathogens by inhibiting viral replication.
- Antitumor Activity : Certain structural analogs have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : Compounds with similar structures have been studied for their potential to protect neuronal cells from damage.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It could interact with receptors in the central nervous system or other tissues, influencing physiological responses.
- Induction of Cellular Stress Responses : The trifluoroethyl group may enhance the compound's ability to induce stress responses in target cells.
Case Studies
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Antiviral Efficacy Study :
- A study conducted on a series of oxolane derivatives demonstrated that this compound exhibited potent antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral polymerase activity.
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Antitumor Activity Assessment :
- In vitro assays revealed that the compound could inhibit the proliferation of certain cancer cell lines. The study indicated that it triggers apoptosis via caspase activation.
Data Table of Biological Activities
Properties
IUPAC Name |
(3S,4R)-4-(2,2,2-trifluoroethylamino)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)3-10-4-1-12-2-5(4)11/h4-5,10-11H,1-3H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNNLDCMLKTVOJ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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